1-Oxaspiro[2.5]oct-4-ene
Description
Significance of Spiro Epoxide Scaffolds in Advanced Organic Synthesis
Spiro epoxides, including the 1-oxaspiro[2.5]oct-4-ene framework, are considered highly valuable structural motifs in modern organic synthesis. Their importance stems from the inherent ring strain of the three-membered epoxide ring, which renders them susceptible to a variety of chemical transformations. rsc.org These scaffolds serve as versatile intermediates for creating more complex, C3-functionalized cyclic compounds. researchgate.net
A primary mode of reactivity for spiro epoxides is their ring-opening by nucleophiles. rsc.org This reaction allows for the stereocontrolled introduction of a wide range of functional groups, leading to highly substituted spirocyclic products. The regioselectivity of this opening can often be controlled by the choice of reagents and reaction conditions. Furthermore, biocatalysis has emerged as a powerful tool for the transformation of these compounds. For example, enzymes such as halohydrin dehalogenases have been shown to catalyze the highly regioselective azidolysis of 1-oxaspiro[2.5]octanes. researchgate.net In some cases, these enzymatic reactions can proceed with high enantioselectivity, providing a method for the kinetic resolution of chiral spiro epoxides and the generation of enantiopure building blocks. researchgate.net
The synthetic utility of spiro epoxides is further demonstrated by their use in complex molecule synthesis. The strategic placement of unsaturation, as seen in related structures like 1-oxaspiro[2.5]octa-5,7-dien-4-one, enables powerful transformations such as intramolecular Diels-Alder reactions. This particular reaction has been employed as a key step in the stereoselective synthesis of intricate natural products, including sterpuranes and coriolin, showcasing the scaffold's ability to facilitate the rapid construction of polycyclic frameworks. rsc.orgresearchgate.net The versatility and controlled reactivity of spiro epoxides thus establish them as crucial precursors for accessing bioactive molecules and diverse natural product architectures. rsc.orgresearchgate.net
Overview of Spiro[2.5]octane Frameworks in Contemporary Chemical Research
The spiro[2.5]octane framework belongs to the larger class of spirocycles, which are compounds containing two rings connected by a single common atom. In recent years, spirocyclic scaffolds have garnered significant attention, particularly in the field of medicinal chemistry. rsc.orgbldpharm.com Their rising prominence is attributed to their unique three-dimensional and rigid structures, which offer distinct advantages over more traditional, planar aromatic systems. rsc.org
The introduction of a spiro center imparts a defined conformational rigidity to a molecule. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. By projecting substituents into precise vectors in three-dimensional space, spirocycles can achieve a level of receptor/ligand complementarity that is often difficult to attain with flat molecules. bldpharm.com This has led to the incorporation of spirocyclic motifs into numerous approved drugs and clinical candidates. bldpharm.com
Data Tables
Table 1: Properties of this compound and a Representative Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
| This compound | C₇H₁₀O | 110.15 | Parent heterocyclic scaffold. Limited specific experimental data available. | - |
| 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene | C₁₀H₁₆O | 152.23 | Synthesized from 2,6,6-trimethyl-2-cyclohexen-1-one. | prepchem.com |
| (R)-6-Isopropyl-1-oxa-spiro[2.5]oct-4-ene | C₁₀H₁₆O | 152.23 | Chiral derivative used in synthesis. | lookchem.com |
Table 2: Representative Synthesis of a this compound Derivative
| Reaction | Reactant | Reagents | Product | Yield | Reference |
| Epoxidation | 2,6,6-Trimethyl-2-cyclohexen-1-one | (CH₃)₂SO₄, (CH₃)₂S, NaOH in DMSO | 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene | 91% (crude) | prepchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
99495-32-6 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C7H10O/c1-2-4-7(5-3-1)6-8-7/h2,4H,1,3,5-6H2 |
InChI Key |
UZXHUZGASWCKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2(C1)CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Oxaspiro 2.5 Oct 4 Ene and Analogues
Direct Epoxidation Strategies for Formation of the Oxirane Ring
The formation of the oxirane ring is a critical step in the synthesis of 1-Oxaspiro[2.5]oct-4-ene. Direct epoxidation of a suitable precursor, such as 4-vinylcyclohexene (B86511), is a common and efficient approach. This can be achieved through various methods, including asymmetric and nucleophilic epoxidation, which offer control over stereochemistry and reactivity.
Asymmetric Epoxidation Approaches for Enantioselective Synthesis
The enantioselective synthesis of this compound can be achieved through the asymmetric epoxidation of the exocyclic double bond of 4-vinylcyclohexene. Several well-established methods for asymmetric epoxidation can be applied, each utilizing a chiral catalyst to induce stereoselectivity. wikipedia.org
Prominent among these are the Sharpless-Katsuki epoxidation, the Jacobsen-Katsuki epoxidation, and the Shi epoxidation. wikipedia.org The Sharpless epoxidation is particularly effective for allylic alcohols, which would require prior functionalization of the starting material. The Jacobsen and Shi epoxidations, however, are well-suited for unfunctionalized olefins.
The Jacobsen epoxidation employs a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (B82951) as the oxidant. The Shi epoxidation, on the other hand, utilizes a chiral ketone catalyst, often derived from fructose, in the presence of Oxone or hydrogen peroxide. sigmaaldrich.com The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess (ee) of the resulting epoxide.
Table 1: Comparison of Asymmetric Epoxidation Methods
| Method | Catalyst Type | Typical Oxidant | Substrate Scope |
| Sharpless-Katsuki | Titanium-tartrate complex | tert-Butyl hydroperoxide | Allylic alcohols |
| Jacobsen-Katsuki | Chiral manganese-salen complex | Sodium hypochlorite | Various unfunctionalized alkenes |
| Shi Epoxidation | Chiral ketone (e.g., fructose-derived) | Oxone, H₂O₂ | Various unfunctionalized alkenes |
For the synthesis of a specific enantiomer of this compound, the selection of the appropriate chiral ligand or catalyst is crucial. The predictable stereochemistry offered by these methods allows for the targeted synthesis of either the (R)- or (S)-enantiomer. jrchen-group.com
Nucleophilic Epoxidation via In Situ Generated Reactive Intermediates
Nucleophilic epoxidation provides an alternative route to the oxirane ring, particularly for electron-deficient double bonds. In the context of synthesizing the this compound core, this method would typically involve a precursor with an electron-withdrawing group adjacent to the exocyclic methylene (B1212753) group, such as 4-methylenecyclohexan-1-one.
The reaction proceeds via the conjugate addition of a hydroperoxide anion to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to form the epoxide ring. Common reagents for generating the hydroperoxide anion in situ include hydrogen peroxide or tert-butyl hydroperoxide in the presence of a base. organic-chemistry.org
The mechanism involves the formation of a peroxide enolate intermediate, which then cyclizes to afford the spiroepoxide. The reactivity of the double bond is enhanced by the presence of the carbonyl group, making it susceptible to nucleophilic attack. This method is advantageous as it utilizes readily available and relatively inexpensive reagents.
Construction of the this compound Core Structure
Beyond direct epoxidation of a pre-formed vinylcyclohexene (B1617736) skeleton, the this compound core can be assembled through cyclization and annulation strategies. These methods often provide a high degree of control over the stereochemistry of the final product.
Intramolecular Annulation and Cyclization Reactions
Intramolecular reactions of appropriately functionalized cyclohexene (B86901) derivatives offer a powerful strategy for the construction of the spiroepoxy system. For instance, a cyclohexene bearing both a leaving group and a hydroxyl group in a suitable stereochemical arrangement can undergo intramolecular cyclization to form the oxirane ring. academie-sciences.fr
Acid-catalyzed cyclization of cyclohexene epoxides bearing a pendant nucleophile can also lead to the formation of spirocyclic ethers, and by extension, this logic can be applied to the formation of the spiro-oxirane. academie-sciences.fr The stereochemical outcome of such reactions is often dictated by the geometry of the starting material and the reaction conditions.
Spiroannulations from Pre-formed Cyclohexenone Precursors
Spiroannulation reactions involving pre-formed cyclohexenone precursors provide a direct route to the this compound core. A particularly effective method is the Corey-Chaykovsky reaction, which utilizes sulfur ylides. youtube.combaranlab.org
In this reaction, a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, is generated in situ and reacts with a cyclohexenone derivative. The ylide adds to the carbonyl carbon, and subsequent intramolecular displacement of the sulfur-containing group by the enolate oxygen atom forms the oxirane ring. nih.govnih.gov
Table 2: Common Sulfur Ylides in Epoxidation Reactions
| Ylide | Precursor | Typical Base |
| Dimethylsulfoxonium methylide | Trimethylsulfoxonium iodide/chloride | NaH, n-BuLi |
| Dimethylsulfonium methylide | Trimethylsulfonium iodide/chloride | NaH, n-BuLi |
This method is highly efficient for the formation of spiroepoxides from cyclic ketones and offers a reliable way to construct the this compound skeleton. The choice of the sulfur ylide can influence the stereochemical outcome of the reaction.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives allows for the introduction of various substituents on the cyclohexene ring, which can be useful for further synthetic transformations or for modulating the compound's properties.
Functionalization can be achieved by starting with a substituted cyclohexene precursor prior to the epoxidation or spiroannulation step. For example, using a substituted 4-vinylcyclohexene in an asymmetric epoxidation reaction would yield a correspondingly substituted this compound. nih.gov
Alternatively, the vinyl group of a pre-formed this compound can serve as a handle for further functionalization. Reactions such as hydroboration-oxidation, dihydroxylation, or ozonolysis could be employed to introduce hydroxyl or carbonyl functionalities. The reactivity of the epoxide ring must be considered during such transformations to avoid undesired side reactions. The ring-opening of the epoxide with various nucleophiles also provides a route to a wide range of functionalized cyclohexanol (B46403) derivatives. youtube.comyoutube.comyoutube.com
Introduction of Carbonyl and Ester Functionalities
The incorporation of carbonyl and ester groups into the spiro[2.5]octane framework is a key strategy for creating versatile intermediates for further chemical transformations. One approach involves the cyclization of acrylates with diethyl acetonedicarboxylate to form spiro[2.5]octane-5,7-dione, a diketone analogue. This method provides a foundational structure to which other functionalities can be added. researchgate.net
Another powerful technique for introducing a ketone group is the House-Meinwald rearrangement of sterically hindered trisubstituted spiro-epoxides. This rearrangement, catalyzed by Lewis acids such as aluminum trichloride (B1173362) or bismuth triflate, leads to ring expansion and the formation of α-arylated cyclohexanones. nih.gov The choice of catalyst can influence the reaction's regioselectivity, determining whether ring expansion or an aldehyde-forming arene shift occurs. nih.gov For instance, bismuth triflate catalysis tends to favor ring expansion across a broader range of substrates, although yields can be variable for electron-deficient spiro-epoxides. nih.gov
A general synthetic pathway to achieve this transformation involves a three-step sequence:
One-pot synthesis of β,β'-disubstituted benzylidene cycloalkanes from feedstock chemicals via a palladium-catalyzed Barluenga reaction. nih.gov
Epoxidation of the resulting styrenes to form the corresponding spiro-epoxides. nih.gov
House-Meinwald rearrangement of the spiro-epoxides to yield α-arylated cycloalkanones. nih.gov
| Catalyst | Substrate Type (Arene Substituent) | Major Product | Yield Range |
|---|---|---|---|
| Bismuth Triflate (Bi(OTf)₃) | Electron-releasing, electron-neutral, and electron-withdrawing | Ring Expansion (α-Arylated Cycloalkanone) | 15-95% |
| Aluminum Trichloride (AlCl₃) | Electron-releasing and electron-neutral | Ring Expansion (α-Arylated Cycloalkanone) | High yields |
| Aluminum Trichloride (AlCl₃) | Electron-withdrawing | Arene Shift (Aldehyde with α-quaternary carbon) | High yields |
Stereoselective Synthesis of Fluorinated Spiro Epoxides
The introduction of fluorine into spiro epoxide structures can significantly alter their chemical and biological properties. The synthesis of these compounds often relies on the stereoselective epoxidation of fluorinated cyclohexene precursors. The directing effects of existing functional groups on the cyclohexene ring are crucial for controlling the stereochemical outcome of the epoxidation. For example, the epoxidation of a Cbz-protected cyclohexene derivative with meta-chloroperoxybenzoic acid (mCPBA) can proceed in a highly cis-diastereoselective manner due to a hydrogen-bonding directing effect in the transition state. core.ac.uk
The general strategy involves a two-step process:
Synthesis of a substituted cyclohexene : Starting from a commercially available material like cyclohex-3-enecarboxylic acid. core.ac.uk
Stereoselective epoxidation : Using an oxidizing agent like mCPBA, where the stereochemistry is directed by a functional group on the ring. core.ac.uk
Once the epoxide is formed, regioselective ring-opening with a fluorinating agent can introduce the fluorine atom. Reagents such as Deoxofluor and XtalFluor-E are used for this purpose, though the success of the reaction can be substrate-dependent. core.ac.uk In some cases, unexpected rearrangements can occur during deoxyfluorination reactions of phenylcyclohexane (B48628) epoxides, leading to products derived from the participation of the neighboring aryl group. core.ac.uk
| Substrate | Oxidizing Agent | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| c-6-hydroxy-1-methylcyclohex-2-ene-r-1-carboxylate derivatives | mCPBA | Hydroxyl group direction | Selective formation of trans-epoxides |
| Cbz-protected cyclohexene | mCPBA | Hydrogen-bonding directing effect of carbamate | cis-diastereoselective epoxidation |
| 4-Phenylcyclohexene | mCPBA | Anti-directing effect of the phenyl group | Formation of diepoxides with epoxide oxygens anti to the phenyl group |
Preparation of Alkyl-Substituted this compound Analogues
The synthesis of alkyl-substituted spiro epoxides can be achieved by the epoxidation of corresponding exocyclic methylene compounds, which are often prepared from substituted cyclohexanones. A notable example is the preparation of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane. google.com
The synthesis proceeds through two main steps:
Methylenation of a substituted cyclohexanone : For example, 2,2,3,6-tetramethyl-1-cyclohexanone is converted to 1,2,2,4-tetramethyl-3-methylenecyclohexane. This can be accomplished using a Wittig reagent or via the Corey-Chaykovsky reaction with dimethylsulfonium methylide. google.com
Epoxidation of the exomethylene group : The resulting methylene-cyclohexane derivative is then epoxidized to form the final alkyl-substituted 1-oxaspiro[2.5]octane analogue. google.com
This approach allows for the introduction of a variety of alkyl substitution patterns on the cyclohexane (B81311) ring, depending on the starting ketone.
Biocatalytic and Chemo-Enzymatic Syntheses of Spiro Epoxides
Biocatalysis offers powerful and environmentally benign alternatives to traditional chemical synthesis for the production of chiral spiro epoxides. Enzymes can exhibit high levels of chemo-, regio-, and stereoselectivity.
Enzyme-Catalyzed Formation of Spiro Epoxide Metabolites
In nature, cytochrome P450 monooxygenases (P450s) are frequently involved in the biosynthesis of complex natural products, where they catalyze a wide range of oxidative reactions, including epoxidations. nih.govresearchgate.net These enzymes are capable of forming spiro epoxide moieties with high selectivity as part of the biosynthetic pathways leading to diverse secondary metabolites. rsc.org
The formation of arene oxides by P450s is a key step in the metabolic activation and degradation of aromatic compounds. While these epoxides are often transient intermediates that rearrange to phenols, they can be trapped by nucleophiles. acs.orgnih.gov This principle has been applied in chemoenzymatic strategies where an enzyme generates an arene oxide from a precursor like naphthalene, which is then subjected to nucleophilic ring-opening to produce chiral trans-disubstituted cyclohexadiene derivatives. acs.orgnih.gov Fungal peroxygenases, such as those from Agrocybe aegerita, have proven effective in catalyzing the initial epoxidation step. acs.orgnih.gov
Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro Epoxides
Halohydrin dehalogenases (HHDHs) are versatile enzymes that naturally catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov In the reverse reaction, they can catalyze the ring-opening of epoxides with a variety of nucleophiles. nih.govresearchgate.net This catalytic promiscuity has been exploited in the synthesis of valuable chiral building blocks. nih.gov
A particularly interesting application of HHDHs is in the ring expansion of spiro-epoxides. This biocatalytic methodology allows for the construction of spiro-oxazolidinones through a formal [3+2] cycloaddition of spiro-epoxides with cyanate. researchgate.net The HHDH from Agrobacterium radiobacter has demonstrated high enantioselectivity in such oxirane ring-opening reactions. nih.gov Protein engineering of HHDHs, such as HheG, can be employed to improve their activity and enantioselectivity, especially for sterically demanding substrates like spiro-epoxides. nih.govchemrxiv.org The flexible N-terminal loop of HheG has been identified as a key structural element that influences the enzyme's catalytic properties in these transformations. nih.govchemrxiv.org
| Enzyme Class | Reaction Type | Substrate/Precursor | Product | Key Feature |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenases | Epoxidation | Aromatic compounds (e.g., Naphthalene) | Arene oxides / Spiro epoxide metabolites | High chemo-, regio-, and stereoselectivity in natural product biosynthesis. nih.govresearchgate.net |
| Fungal Peroxygenases | Aromaticity-breaking epoxidation | Naphthalene | Naphthalene epoxide | Enables chemoenzymatic synthesis of chiral cyclohexadiene derivatives. acs.orgnih.gov |
| Halohydrin Dehalogenases (HHDHs) | Ring expansion | Spiro-epoxides and Cyanate | Spiro-oxazolidinones | Enantioselective formation of valuable heterocyclic compounds. nih.govresearchgate.net |
Mechanistic Investigations and Reactivity Profiles of 1 Oxaspiro 2.5 Oct 4 Ene Systems
Epoxide Ring-Opening Reactions
The reactivity of the 1-oxaspiro[2.5]oct-4-ene system is dominated by the chemistry of its three-membered epoxide ring. The significant ring strain makes the oxirane susceptible to cleavage by a wide range of reagents through mechanisms that can be finely tuned by reaction conditions.
Under acidic conditions, the ring-opening of epoxides, including spirocyclic variants, proceeds readily under mild conditions. openstax.org The reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. chemistrysteps.comlibretexts.org This is followed by a nucleophilic attack that cleaves the carbon-oxygen bond. openstax.org
The regioselectivity of this process is highly dependent on the substitution pattern of the epoxide. For spiro-epoxides where one carbon is tertiary (the spiro-carbon) and the other is secondary, the reaction exhibits significant SN1-like character. openstax.orglibretexts.org The transition state involves a substantial buildup of positive charge on the more substituted carbon atom. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon. openstax.orglibretexts.orglibretexts.org This pathway is favored due to the greater stability of the tertiary carbocation-like transition state. chemistrysteps.com
For instance, the reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with HBr demonstrates this principle, where the bromide ion attacks the tertiary carbon, leading to the formation of a trans-halohydrin. openstax.orglibretexts.org This outcome highlights a key feature of acid-catalyzed epoxide opening: while the mechanism has SN2-like stereochemistry (backside attack), the regioselectivity is SN1-like (attack at the more substituted carbon). openstax.orglibretexts.org
In contrast to acid-catalyzed reactions, the ring-opening of epoxides with strong, basic nucleophiles typically follows an SN2 mechanism. ucalgary.ca These reactions involve a backside attack by the nucleophile on one of the epoxide carbons, with the alkoxide acting as the leaving group. ucalgary.ca Common heteroatom nucleophiles used in these transformations include amines, thiols, and azides. frontiersin.orgsemanticscholar.org
The regioselectivity of the base-catalyzed or neutral nucleophilic attack is governed by sterics. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comlibretexts.orgucalgary.ca For a typical this compound system, this would be the non-spiro carbon of the oxirane ring.
Research has demonstrated the reactivity of these systems with various nucleophiles:
Thiols and Azides : Fluorinated spiroepoxides react with amines and azides to yield β-amino-γ-hydroxy or β-azido-γ-hydroxy alkylphosphonates, respectively. frontiersin.org The attack generally occurs at the least hindered position. frontiersin.org
Peptides : The epoxide metabolite (7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene has been shown to react with peptide nucleophiles. It forms covalent adducts with both the cysteine and proline residues of a model hexapeptide, demonstrating its electrophilic character and reactivity towards heteroatom nucleophiles. nih.gov
Water (Hydrolysis) : In aqueous media, the nucleophilic ring-opening of epoxides can be controlled by pH. semanticscholar.org Under basic conditions (pH 9.5), the azide (B81097) ion attacks the less substituted carbon, whereas under acidic conditions (pH 4.2), a reversal of regioselectivity can be observed. semanticscholar.org
| Nucleophile | Reaction Type | Regioselectivity | Product Type | Source |
|---|---|---|---|---|
| Amines (R-NH₂) | SN2 | Attack at less substituted carbon | β-Amino Alcohols | frontiersin.org |
| Azide (N₃⁻) | SN2 | Attack at less substituted carbon | β-Azido Alcohols | frontiersin.orgsemanticscholar.org |
| Thiols (R-SH) | SN2 | Attack at less substituted carbon | β-Thio Alcohols | semanticscholar.org |
| Halides (HX, anhydrous) | Acid-Catalyzed | Attack at more substituted carbon (if tertiary) | trans-Halohydrins | openstax.orglibretexts.org |
| Water (H₂O, acid) | Acid-Catalyzed | Attack at more substituted carbon (if tertiary) | trans-1,2-Diols | openstax.org |
The stereochemistry of epoxide ring-opening reactions is a critical aspect, providing access to stereodefined products. Both acid- and base-catalyzed mechanisms proceed via a backside nucleophilic attack, resulting in an inversion of configuration at the carbon center being attacked. chemistrysteps.comucalgary.ca This stereospecificity leads to the formation of products with an anti or trans relationship between the incoming nucleophile and the newly formed hydroxyl group. openstax.orgchemistrysteps.com
Diastereoselective control can be achieved through various strategies. For example, enzymatic resolutions offer a powerful method for separating enantiomers and producing stereopure compounds. The kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes using yeast epoxide hydrolase (YEH) from Rhodotorula glutinis showed high stereoselectivity. wur.nl The study found that O-axial epoxides were hydrolyzed faster than their O-equatorial counterparts, and the enzyme preferred methyl groups on the Re side of the cyclohexane (B81311) ring. wur.nl This demonstrates that both the epoxide configuration and the substitution pattern of the cyclohexane ring are key determinants of stereoselectivity. wur.nl
In synthetic approaches, the inherent stereochemistry of the starting epoxide dictates the stereochemistry of the product, assuming a stereospecific reaction mechanism. Highly diastereoselective formations of fluorinated spiroepoxides have been reported, which then undergo stereoselective ring-opening with nucleophiles like bromide or azide to afford tertiary bromides or N-Boc protected β-amino-γ-hydroxy alkylphosphonates. frontiersin.org
Urea (B33335) and thiourea (B124793) derivatives have emerged as effective organocatalysts in various transformations, including the ring-opening of epoxides. rsc.orgmdpi.com These catalysts typically function through a dual activation mechanism, where they act as hydrogen-bond donors to activate the epoxide substrate. rsc.orgresearchgate.net
A specific methodology has been developed for the SN1-like ring-opening of epoxides to form allylic alcohols, utilizing a urea derivative. ucl.ac.uk This reaction is believed to proceed through a mechanism where the urea derivative facilitates the formation of a carbocation-like intermediate. ucl.ac.uk The use of a polar solvent is considered necessary to favor the formation of this carbocation. ucl.ac.uk
Cycloaddition Reactions Involving the Spiro Epoxide Moiety
Beyond ring-opening reactions, the spiro epoxide moiety can participate in more complex transformations, such as cycloadditions, that build intricate fused-ring systems.
A notable reaction of spiro-epoxy oxindoles, which contain a this compound-like system fused to an oxindole (B195798) core, is their participation in [3+2] cycloaddition reactions. Research has disclosed a unique scandium triflate (Sc(OTf)₃) catalyzed [3+2] cycloaddition between spiro-epoxy oxindoles and γ-deconjugated butenolides. acs.orgnih.govacs.org
This process is significant because it proceeds via an unexpected reaction at the β-position of the butenolide. acs.orgconsensus.app The reaction is initiated by the Lewis acid, which activates the spiro-epoxide, generating a 2H-indol-2-one intermediate in situ. acs.org This is followed by a nucleophilic attack from the β-position of the γ-deconjugated butenolide. acs.org The transformation allows for the one-step construction of complex spiro-oxindoles fused with bicyclic γ-lactones. acs.orgnih.gov These products possess three contiguous stereocenters, including two quaternary centers, and are formed with high yields and excellent diastereoselectivities. acs.orgacs.org
| Parameter | Finding | Source |
|---|---|---|
| Catalyst | Scandium(III) triflate (Sc(OTf)₃) | acs.orgnih.gov |
| Reactants | Spiro-epoxy oxindoles and γ-deconjugated butenolides | acs.orgacs.org |
| Reaction Type | Tandem [3+2] cycloaddition | acs.org |
| Key Feature | Unique nucleophilic attack from the β-position of the butenolide | acs.orgconsensus.app |
| Product | Spiro-oxindoles fused with bicyclic γ-lactones | acs.org |
| Yields | Good to excellent (up to 88%) | acs.orgacs.org |
| Diastereoselectivity | Excellent (>20:1) | acs.orgacs.org |
| Conditions | Mild, 40 °C, 5-20 mol % catalyst | acs.org |
This method provides an efficient and highly regioselective pathway to valuable spiro-[furan-3,3′-oxindole] scaffolds, which are challenging to synthesize using traditional methods. acs.orgnih.gov The electronic properties of the substituents on the oxindole nitrogen were found to influence the reaction yields, with electron-donating groups generally providing good to excellent results. acs.org
Diels-Alder Cycloadditions of Spiro-Oxadienes
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been applied to spiro-oxadiene systems, revealing insights into their reactivity and stereoselectivity. acs.orgcanterbury.ac.nz Spiro-oxadienes, which incorporate the 1-oxaspiro[2.5]octene motif within a larger conjugated system, can undergo both inter- and intramolecular [4+2] cycloadditions.
A notable example is the intramolecular π4s + π2s cycloaddition of 1-oxaspiro[2.5]octa-5,7-dien-4-ones. canada.cascispace.com These reactions provide a stereoselective route to complex tricyclic systems, which can serve as precursors for the synthesis of natural products such as sterpuranes and coriolin. canada.cascispace.com The reaction proceeds by heating the spiro-oxadiene, leading to the formation of a bridged bicyclo[2.2.2]octenone adduct. scispace.com
The stereochemical outcome of Diels-Alder reactions involving spirocyclic cross-conjugated cyclohexadienones is significantly influenced by the spiro-epoxide's oxygen atom. Research has demonstrated a diastereofacial selectivity where dienes preferentially add to the π-surface syn (on the same side) to the oxygen atom. dntb.gov.ua This "syn oxygen phenomenon" has been observed in reactions with various dienes, indicating a directing effect of the spiro-ether linkage that controls the approach of the dienophile. dntb.gov.ua
Furthermore, the inverse-electron-demand hetero-Diels-Alder (HDA) reaction of 1-oxadienes is a valuable strategy for synthesizing dihydropyran rings, which are common structural motifs in carbohydrates and other natural products. researchgate.net The reactivity of the 1-oxadiene system in these cycloadditions can be enhanced by substituents; for instance, electron-withdrawing groups like cyano at the 3-position increase the reactivity towards electron-rich dienophiles such as enol ethers. researchgate.net Palladium-catalyzed cross-coupling reactions have also been employed to generate (1'-arylallylidene)cyclopropanes, which subsequently react with carbonyl compounds in the presence of a Lewis acid like Eu(fod)₃ under high pressure to yield 1-oxaspiro[2.5]octene derivatives. amazonaws.comdatapdf.com
Rearrangement and Isomerization Pathways
The strained three-membered epoxide ring in this compound systems makes them susceptible to various rearrangement and isomerization reactions, providing access to a diverse range of molecular architectures.
The transformation of spiro-epoxides into allylic alcohols is a synthetically valuable isomerization. This conversion can be promoted by bases or achieved through reductive methods. For instance, the base-induced rearrangement of a stereoselectively formed α-epoxide using lithium diethylamide in pentane (B18724) afforded the corresponding allylic alcohol. nih.gov This rearrangement is a key step in the synthesis of the ring system found in the spirolide family of marine toxins. nih.gov
Another approach involves the controlled reduction of spiro-epoxides. The use of borane (B79455) has been shown to facilitate the reductive opening of spiro-epoxides derived from pinane (B1207555) ketones, yielding allylic alcohols that serve as key intermediates in the synthesis of chiral bis-phosphines. acs.org A novel method for this transformation involves reacting epoxides with dimethylsulfonium methylide, which results in one-carbon homologated allylic alcohols. The reaction proceeds via initial attack of the ylide on the epoxide, followed by rearrangement.
The interplay between epoxides and allylic alcohols is also evident in rhenium oxide-mediated transposition reactions, where epoxides can act as internal trapping agents for allylic alcohols, leading to the formation of complex cyclic ethers.
Spiro-epoxides can be rearranged to form ketones, including α,β-unsaturated ketones, often through acid catalysis. The House-Meinwald rearrangement provides a classic example, where spiro-epoxides undergo ring expansion to yield α-arylated cycloalkanones. This reaction has been successfully applied to sterically congested trisubstituted spiro-epoxides to generate larger ring systems like cyclohexanones and cycloheptanones. The choice of Lewis or Brønsted acid catalyst is crucial for the efficiency and regioselectivity of the rearrangement.
In some cases, the formation of an enone occurs alongside other oxidation products. The biocatalytic oxidation of theaspirane, a spirocyclic flavor compound, yields the corresponding α,β-unsaturated ketone (theaspirone) as the major product, with the corresponding allyl alcohol and epoxide as minor products, suggesting a pathway involving the epoxide as a key intermediate. The general transformation of epoxides into α,β-unsaturated ketones is a recognized synthetic strategy, often requiring specific reaction conditions to control the outcome.
Bridged spiro-epoxyamines, a unique class of compounds containing a nitrogen atom within the bridged framework, exhibit reactivity that diverges significantly from that of traditional epoxides, particularly under Lewis acidic conditions. These compounds can be synthesized via the Corey-Chaykovsky epoxidation of corresponding twisted bridged amides. canada.ca
The rearrangements of these spiro-epoxyamines are highly dependent on the Lewis acid employed. For example, when the test substrate 4-tert-Butyl-6-phenyl-1-azaspiro[bicyclo[4.3.1]decane-10,2'-oxirane] (Table 1, compound 2a) is treated with diethylaluminum chloride (Et₂AlCl), it undergoes a rearrangement to an aldehyde, followed by alkyl transfer from the Lewis acid. In contrast, traditional epoxides typically undergo direct alkyl transfer without prior rearrangement. Notably, this class of spiro-epoxyamines was found to be completely inert to boron trifluoride (BF₃), a common and potent Lewis acid for epoxide rearrangements. The use of other reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid leads to the formation of corresponding cyano derivatives.
Table 1: Lewis Acid-Catalyzed Reactions of a Bridged Spiro-Epoxyamine (2a)
| Entry | Lewis Acid / Reagent | Product(s) | Observations |
| 1 | Et₂AlCl | Aldehyde + Alkyl Transfer Product | Conversion to aldehyde with subsequent ethyl group transfer. |
| 2 | Me₂AlCl | Aldehyde + Alkyl Transfer Product | Conversion to aldehyde with subsequent methyl group transfer. |
| 3 | TMSCN / Additive | Cyano Derivative | Formation of a cyano-containing product. |
| 4 | BF₃•OEt₂ | No Reaction | Substrate is inert to this common Lewis acid. |
| 5 | p-TsOH | N-Protonated Epoxide | Reaction occurs at the nitrogen atom, preserving the epoxide ring. |
Reactivity with Specific Substrates
The inherent strain and polarization of the oxirane ring dictate the reactivity of this compound systems, particularly their interactions with charged species.
The epoxide ring of this compound and its derivatives is electrophilic, making it a target for nucleophilic attack by anionic species. This reactivity is central to many of its synthetic applications.
Studies on the reaction of 4,5-dimethyl-1-oxaspiro[2.5]oct-4-ene with lithium dimethylcuprate (a source of the anionic methyl nucleophile) demonstrated that the nucleophile attacks the epoxide, leading to a ring-opened product. Similarly, reactions of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been reported, highlighting the electrophilic character of the spiro-epoxydienone system.
The electrophilic nature of these epoxides also governs their potential biological activity. A study investigating the contact allergenic properties of a conjugated diene proposed that its activity is exerted through epoxide metabolites, including a (7R)-7-isopropenyl-4-methyl-1-oxa-spiro[2.5]oct-4-ene derivative. This epoxide was shown to be a sensitizer (B1316253) and reacted covalently with nucleophilic residues (cysteine and proline) of a model peptide, underscoring its ability to act as an electrophile and bind to biological macromolecules. The reaction with anionic species is not limited to ring-opening; computational studies on related systems have explored Diels-Alder reactions with anionic dienophiles, where the electron-rich anion reacts with the diene system, showcasing another facet of reactivity with charged species.
Chemical Reactivity of Exocyclic Epoxide Analogues with Biomolecules
The chemical reactivity of exocyclic epoxide analogues of this compound is fundamentally governed by the high ring strain and electrophilicity of the oxirane ring. This three-membered ring is susceptible to nucleophilic attack from various biological macromolecules, leading to covalent modification and subsequent biological effects. The interaction of these epoxides with biomolecules such as proteins and nucleic acids is a critical area of study, as it underpins their mechanisms of toxicity and bioactivity, including allergenic and mutagenic potential.
The primary mechanism of reaction is nucleophilic ring-opening of the epoxide, a process known as alkylation. Biological systems are rich in nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine, lysine) and the heteroatoms in the bases of DNA (e.g., the N7 position of guanine). The spiro-fusion of the epoxide to the cyclohexane ring influences the steric accessibility and electronic properties of the oxirane carbons, thereby modulating their reactivity.
Research has shown that the biological activity of compounds containing a spiro-epoxide moiety is often linked to this alkylating capability. For instance, the epoxide group in complex natural products like the trichothecene (B1219388) mycotoxins is considered essential for their biological effects. umich.edu
An important example of this reactivity is observed in the context of contact allergy. An exocyclic epoxide metabolite, specifically (7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene, has been identified as the primary allergenic agent of a prohapten. researchgate.net In this case, the epoxide acts as an electrophilic hapten, reacting with nucleophilic residues of skin proteins. This covalent modification forms a hapten-protein conjugate, which is then recognized as foreign by the immune system, eliciting an allergic response.
Furthermore, the reactivity of these epoxides with DNA is a key factor in their potential mutagenicity. Studies using model oxaspiro compounds have been conducted to correlate their chemical reactivity with their ability to cause mutations in bacterial systems, such as Salmonella typhimurium strain TA100. umich.edu While some simple oxaspiro compounds are only weak alkylating agents, a correlation between their structure and mutagenic activity has been explored. For example, 1-oxaspiro[2.5]octane (also known as cyclohexylidene oxide) was reported to be weakly mutagenic with the TA100 strain, indicating its ability to alkylate DNA. umich.edu
The chemical reactivity of these epoxides can be quantified using model nucleophiles. A common assay involves the reaction with 4-(4-nitrobenzyl)pyridine (B86830) (NBP), where the rate of color development corresponds to the alkylating potency of the electrophile. Such studies provide a useful surrogate for predicting the potential reactivity of these compounds towards biological nucleophiles. A comparative study of several model oxaspiro compounds demonstrated varying degrees of alkylating activity, which was not always directly proportional to their observed toxicity or mutagenicity, suggesting that other factors like cell permeability and metabolism also play crucial roles. umich.edu
| Compound | Description | Alkylation Rate (A560 with NBP) | Mutagenicity (Salmonella TA100) |
|---|---|---|---|
| 1-Oxaspiro[2.5]octane | Cyclohexylidene oxide | 0.041 ± 0.003 | Weakly mutagenic |
| 1-Oxaspiro[2.4]heptane | Cyclopentylidene oxide | 0.061 ± 0.004 | Weakly mutagenic |
| 2,2-Pentamethylene-oxirane | Identical to 1-Oxaspiro[2.5]octane | - | - |
| Anguidine | A trichothecene mycotoxin with a spiro-epoxide | 0.003 ± 0.003 (Inactive) | Not established |
Computational Chemistry and Theoretical Studies on 1 Oxaspiro 2.5 Oct 4 Ene Systems
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical (QM) calculations are fundamental to understanding the electronic changes that occur during a chemical reaction. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates and product distributions.
A key aspect of the reactivity of spirocyclic systems, particularly in reactions like epoxidations, involves the geometry of the transition state (TS). Theoretical studies have often focused on comparing "spiro" and "planar" transition state arrangements to determine the most energetically favorable pathway.
In the context of epoxidation reactions, high-level ab initio and Complete Active Space Self-Consistent Field (CASSCF) calculations have been employed to distinguish between spiro and planar orientations of the oxidizing agent relative to the alkene. researchgate.net For the epoxidation of ethylene (B1197577) with peroxyformic acid, a benchmark reaction, the spiro transition state is consistently found to be lower in energy than the planar alternative. researchgate.net
The stabilization of the spiro transition state is attributed to favorable orbital overlap between the lone pairs on the oxygen atom of the oxidant and the π-antibonding orbital of the alkene. reddit.com This interaction is geometrically more effective in a spiro arrangement compared to a planar one. The choice of computational method and the definition of the active space are critical for accurately capturing these subtle energetic differences. researchgate.net
| Computational Method | Basis Set | Energy Difference (ΔE = Eplanar - Espiro) |
|---|---|---|
| CASSCF(12,12)/MP2 | 6-31+G(d,p) | 4.0 |
| RSPT2(6,6)//CAS(12,12) | 6-31G(d) | 5.3 |
| UBD(T) | 6-31+G(d,p) | 5.4 |
| UQCSD(T) | 6-31+G(d,p) | 7.9 |
| UB3LYP | 6-31+G(d,p) | 9.0 |
Computational studies are crucial for distinguishing between concerted mechanisms, where bond-making and bond-breaking occur in a single step, and stepwise mechanisms that involve one or more intermediates. For reactions involving 1-oxaspiro[2.5]oct-4-ene, such as cycloadditions or rearrangements, identifying the true pathway is key to understanding its reactivity.
The distinction between these pathways can be experimentally validated using techniques like the double isotope fractionation method, which provides a powerful test for whether two bond-changing events occur in the same or different transition states. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound systems dictate their physical properties and how they interact with other molecules. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.
For the saturated analogue, 1-oxaspiro[2.5]octane, a combination of microwave spectroscopy and molecular mechanics calculations has shown that the molecule exists as a mixture of two stable chair conformational isomers in the gas phase. epa.gov The study derived a set of structural parameters that fit the experimental rotational constants and discussed the conformational effects of the spiro-fused oxirane ring on the cyclohexane (B81311) ring. epa.gov The parent cyclohexene (B86901) ring is known to have a half-chair conformation, and the introduction of the spiro-epoxide significantly influences the ring's puckering and inversion barriers. acs.org
Molecular dynamics simulations have been used to study derivatives like 1-oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene. nih.gov In one study, classical MD simulations using the CHARMM27 all-atom force field were performed to investigate the binding of this compound to protein targets. nih.gov Such simulations, often run using software like GROMACS, track the atomic motions over time, providing insights into the stability of binding poses and the intermolecular interactions that govern molecular recognition. nih.gov
Spectroscopic Parameter Prediction and Validation
Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which can then be used to guide and validate experimental spectroscopic studies.
Rotational-vibrational spectroscopy is a high-resolution technique that probes the quantized rotational and vibrational energy levels of molecules in the gas phase. wikipedia.org A detailed study on the closely related compound, 1-oxaspiro[2.5]octa-4,7-dien-6-one, demonstrates the powerful synergy between millimeter-wave spectroscopy and quantum chemical calculations. researchgate.netacs.org
In this work, the rotational spectrum was measured between 235 and 360 GHz, allowing for the assignment of thousands of transitions for the ground state and numerous vibrationally excited states. acs.org The experimental rotational constants and centrifugal distortion constants were determined with high precision. acs.org These experimental values were then compared to those predicted by computational methods, including MP2, B3LYP, and coupled-cluster (CCSD(T)) theory. researchgate.netacs.org The excellent agreement between the computed and experimental values validates the accuracy of the theoretical models. acs.org Furthermore, the analysis allowed for the determination of the fundamental frequency of the ν22 vibrational mode to be 79.0 (2.1) cm⁻¹. acs.org
| Constant | Experimental Value | Computed Value | % Difference |
|---|---|---|---|
| A | 1750.62772(12) | 1753.8 | -0.18 |
| B | 1428.53424(12) | 1429.6 | -0.07 |
| C | 937.60193(12) | 933.2 | 0.47 |
Structure-Reactivity Relationships from Computational Models
A central goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. Computational models can quantify electronic and steric properties, providing a rational basis for observed chemical behavior.
For spiro-epoxy cyclohexadienones, computational models of the transition states in Diels-Alder reactions have successfully explained the observed syn-diastereofacial selectivity. acs.org The models show how the stereoelectronic influence of the spiro-oxygen atom directs the approach of the diene, thereby controlling the stereochemical outcome of the reaction. acs.org
In another example, DFT calculations were used to model a foiled carbene. researchgate.net The computed properties, such as a high gas-phase proton affinity (272 kcal/mol) and a large singlet-triplet energy gap (-25 kcal/mol), were consistent with the carbene acting as a potent nucleophile. researchgate.net This computational analysis provided a direct link between the calculated electronic structure and the experimentally observed reactivity. researchgate.net Such models allow for the prediction of reactivity for new substrates and the rational design of catalysts and reagents for selective chemical transformations.
Advanced Synthetic Applications of 1 Oxaspiro 2.5 Oct 4 Ene As Building Blocks
Utilization in the Total Synthesis of Complex Natural Products
While direct applications of the parent 1-oxaspiro[2.5]oct-4-ene in total synthesis are not extensively documented, closely related derivatives, particularly 1-oxaspiro[2.5]octa-5,7-dien-4-ones, have proven to be powerful intermediates. These compounds serve as precursors to complex polycyclic systems through meticulously designed reaction cascades.
A notable example is the formal total synthesis of (±)-coriolin, a hirsutane-type triquinane natural product. rsc.org The synthetic strategy employed an intramolecular [4π+2π] cycloaddition of a substituted 1-oxaspiro[2.5]octa-5,7-dien-4-one. This key step efficiently assembled a tricyclic system containing a β,γ-enone chromophore. Subsequent photochemical rearrangements, such as a 1,3-acyl shift, were envisioned to construct the characteristic sterpurane and triquinane frameworks. rsc.orgresearchgate.net This approach highlights the potential of the oxaspiro skeleton to set up the requisite stereochemistry and functionality for accessing complex natural product families.
The synthesis of sterpuranes, another class of sesquiterpenes, has also been approached using 1-oxaspiro[2.5]octa-5,7-dien-4-one derivatives. rsc.org The strategy relies on the photochemical reactivity of the tricyclic system formed after the initial intramolecular cycloaddition to generate the intricate carbocyclic framework of these natural products. rsc.orgresearchgate.net
The table below summarizes the key natural product families and the corresponding oxaspiro building blocks utilized in their synthesis.
| Natural Product Family | Key 1-Oxaspiro[2.5]octene Derivative | Key Transformation | Reference |
| Coriolin (formal synthesis) | 1-Oxaspiro[2.5]octa-5,7-dien-4-one derivative | Intramolecular [4π+2π] cycloaddition | rsc.org |
| Sterpuranes | 1-Oxaspiro[2.5]octa-5,7-dien-4-one derivative | Intramolecular [4π+2π] cycloaddition and photochemical rearrangement | rsc.org |
It is important to note that these examples utilize a dienone variant of the core structure. However, the underlying principle of employing the spirocyclic epoxide as a linchpin for constructing complex topologies is a central theme. The reactivity of simpler vinyl epoxides, such as this compound, in palladium-catalyzed cyclizations to form tetrahydropyran (B127337) rings, a common motif in natural products, further underscores their synthetic potential. rsc.org
Design and Synthesis of Spirocyclic Scaffolds for Chemical Libraries
The quest for novel chemical entities in drug discovery has spurred the development of diversity-oriented synthesis (DOS) strategies to populate chemical space with three-dimensional scaffolds. rsc.orgnih.gov Spirocycles are particularly attractive in this context due to their rigid, well-defined three-dimensional structures. This compound and other vinyl epoxides are excellent starting points for the construction of spirocyclic libraries due to their ability to undergo a variety of ring-opening and annulation reactions.
One powerful strategy involves the palladium-catalyzed [3+2] spiroannulation reaction of vinyl epoxides. This method allows for the rapid assembly of lookchem.comlookchem.com spirocyclic carbo- and heterocycles with high regio- and enantioselectivity. researchgate.net The regioselectivity can often be controlled by fine-tuning the palladium-π-allyl intermediate, enabling access to a wider range of molecular frameworks from a common precursor. researchgate.net
Furthermore, vinyl epoxides can serve as masked β,γ-unsaturated aldehydes. Through a Meinwald rearrangement, catalyzed by chiral N,N'-dioxide/Sc(III) complexes, these epoxides can undergo vinylogous additions with various partners like isatins or methyleneindolinones. This approach provides a facile and stereoselective route to complex spiro-cyclohexene indolinones, which are valuable scaffolds in medicinal chemistry. researchgate.netresearchgate.net
Diels-Alder reactions of (1'-arylallylidene)cyclopropanes with heterodienophiles have also been employed to construct oxaspiro[2.5]octene derivatives. itu.edu.trnih.gov This method allows for the introduction of aromatic diversity into the spirocyclic core, further expanding the accessible chemical space.
The table below outlines several synthetic strategies that leverage vinyl epoxides, including the this compound framework, for the generation of diverse spirocyclic scaffolds.
| Synthetic Strategy | Key Reagents/Catalysts | Resulting Spirocyclic Scaffold | Reference |
| [3+2] Spiroannulation | Pd(0) catalyst | lookchem.comlookchem.com Spirocyclic carbo- and heterocycles | researchgate.net |
| Meinwald Rearrangement/Vinylogous Addition | Chiral N,N'-dioxide/Sc(III) complex | Spiro-cyclohexene indolinones | researchgate.netresearchgate.net |
| Diels-Alder Reaction | Eu(fod)₃ (for reaction with carbonyls) | Oxaspiro[2.5]octene derivatives | itu.edu.trnih.gov |
| Domino Conjugate Addition/Corey-Chaykovsky Epoxidation | Sulfur ylide | Cyclohexene (B86901) oxides | acs.org |
These examples demonstrate the versatility of the this compound motif and the broader class of vinyl epoxides as key building blocks for generating libraries of complex and diverse spirocyclic compounds, which are of significant interest for biological screening and drug discovery programs.
Conclusions and Future Perspectives
Emerging Trends in Spiro Epoxide Chemistry
The chemistry of spiro epoxides is currently experiencing a surge of innovation, with several key trends shaping its future direction. A dominant theme is the development of asymmetric catalytic methods to control the stereochemistry of these chiral molecules. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis and ring-opening of spiro epoxides. unisa.itacs.org Bifunctional organocatalysts, which can activate both the epoxide and the nucleophile simultaneously, have shown remarkable success in promoting highly stereoselective transformations. mdpi.comnih.gov For instance, chiral phosphoric acids and their derivatives have been successfully employed in the kinetic resolution of racemic spiro epoxides, providing access to highly enantioenriched building blocks. researchgate.netnih.gov
Another significant trend is the incorporation of spiro epoxides into tandem or domino reaction sequences. These one-pot transformations, where a single event triggers a cascade of bond-forming reactions, offer an efficient and atom-economical approach to rapidly increase molecular complexity. unisa.it The use of spiro-epoxyoxindoles, for example, in cycloaddition reactions with carbon dioxide using deep eutectic solvents represents a green and efficient method to synthesize novel spiro-cyclic carbonates. whiterose.ac.uk Furthermore, visible-light-driven dual catalysis systems are being developed for the radical opening and spirocyclization of epoxyalkynes, offering an environmentally benign pathway to complex spirocycles under mild conditions. rsc.org
The application of spiro epoxides as versatile synthons in the total synthesis of bioactive natural products is also a major focus. rsc.orgchim.it Their strained ring system is strategically exploited to introduce key functionalities and construct complex polycyclic architectures. For instance, the ring-opening of spiro epoxides is a crucial step in the synthesis of various alkaloids and terpenoids. rsc.org The development of these new synthetic strategies is crucial for accessing novel chemical space and creating analogues of natural products for biological testing. acs.org
Table 1: Comparison of Catalytic Systems for Asymmetric Spiro Epoxide Reactions
| Catalyst Type | Reaction | Key Advantages | Representative Catalyst | Ref. |
| Chiral Phosphoric Acid | Kinetic Resolution / Friedel-Crafts Alkylation | High enantioselectivity, gram-scale applicability. | SPINOL-derived Phosphoric Acid | researchgate.net |
| Bifunctional Aminocatalyst | Nucleophilic Epoxidation | High diastereoselectivity and enantioselectivity. | α,α-diphenylprolinol | mdpi.com |
| (salen)Co(III) Complex | Hydrolytic Kinetic Resolution (HKR) | Broad substrate scope, exceptionally high stereoselectivity. | (salen)Co(III) | nih.govmdpi.com |
| Titanocene/Photoredox | Radical Opening/Spirocyclization | Uses visible light, environmentally benign, mild conditions. | Cp₂TiCl₂ / 4CzIPN | rsc.org |
Untapped Reactivity Pathways for 1-Oxaspiro[2.5]oct-4-ene Systems
While the nucleophilic ring-opening of spiro epoxides is well-documented, a significant portion of the potential reactivity of this compound and its derivatives remains underexplored. The presence of both a vinyl group and an epoxide within the same spirocyclic framework suggests a wealth of possibilities for novel transformations.
One promising area is the exploration of pericyclic reactions. A derivative, 1-oxaspiro[2.5]octa-5,7-dien-4-one, has been shown to undergo an intramolecular Diels-Alder reaction, highlighting the potential of the diene moiety within such systems to construct complex polycyclic frameworks. scripps.eduresearchgate.netelectronicsandbooks.com This suggests that this compound could act as a dienophile in intermolecular Diels-Alder reactions, a pathway that remains largely unexplored. The development of Lewis acid or organocatalytic systems to control the facial selectivity of such cycloadditions could provide a powerful method for asymmetric synthesis.
Furthermore, the vinyl epoxide moiety is a perfect substrate for transition-metal-catalyzed reactions that proceed via π-allyl intermediates. acs.org These reactions could lead to a variety of products through formal Sₙ2' additions, enabling the introduction of nucleophiles at the vinylic position with concomitant ring-opening. The development of enantioselective versions of these reactions would be a significant advance, providing access to chiral homoallylic alcohols with a spirocyclic core.
Radical-mediated reactions also present a frontier for exploration. The addition of a thiyl radical to a vinyl spiro epoxide has been shown to initiate a cascade involving epoxide fragmentation and cyclization to yield ring-expanded products. beilstein-journals.org This type of radical cascade, initiated by photoredox or other radical initiation methods, could be applied to this compound to generate novel and complex carbocyclic and heterocyclic scaffolds. The interplay between the radical addition to the alkene and the opening of the strained epoxide ring could lead to predictable and synthetically useful outcomes.
Finally, rearrangement reactions beyond the classical acid-catalyzed pathways offer further opportunities. The unique strain and electronic properties of the this compound system might enable novel skeletal reorganizations under thermal, photochemical, or catalytic conditions, leading to unexpected and structurally diverse products.
Advanced Computational Modeling for Predictive Chemistry
The advancement of computational chemistry provides an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) calculations have become crucial for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and guiding the design of new experiments. nih.govresearchgate.net
For spiro epoxide chemistry, computational modeling is particularly powerful in predicting stereoselectivity. By calculating the energies of the various transition states leading to different stereoisomers, researchers can accurately predict which product will be favored. nih.govrsc.org For example, DFT studies have been used to rationalize the regio- and stereocontrol in the ring-opening of epoxy enals and to understand the role of noncovalent interactions in achieving high enantioselectivity. acs.orgnih.gov These predictive models allow for the in silico screening of catalysts and substrates, saving significant time and resources in the laboratory. nih.gov
Computational methods are also vital for understanding the intricacies of reaction pathways. DFT calculations can map out the entire energy surface of a reaction, identifying intermediates and transition states, and revealing the factors that control reactivity and selectivity. acs.orgrsc.org For instance, calculations have supported a bimetallic mechanism for the (salen)Co(III)-catalyzed hydrolytic kinetic resolution, where one catalyst molecule acts as a Lewis acid and the other delivers the nucleophile. nih.gov Such detailed mechanistic insights are often difficult to obtain through experimental means alone and are critical for the rational design of improved catalytic systems.
Moreover, computational tools are increasingly used to determine the structure of complex molecules. Methods like the DP4+ analysis, which combines experimental NMR data with DFT-calculated chemical shifts, have proven highly effective for the unambiguous assignment of the relative configuration of spiro epoxides, even in cases where traditional methods like NOE are inconclusive. acs.org As computational power and theoretical methods continue to improve, the synergy between computational prediction and experimental validation will undoubtedly accelerate discoveries in the chemistry of this compound and related spiro epoxides.
Q & A
What are the common synthetic routes for 1-Oxaspiro[2.5]oct-4-ene derivatives?
Level: Basic
Methodological Answer:
Synthesis often involves oxidative dearomatization or cyclization strategies. For example, This compound derivatives can be synthesized via VO(Acac)₂-catalyzed epoxidation of precursor alcohols, followed by benzoylation and spirocyclization under mild conditions (25°C, 4–6 hours). Key steps include:
Epoxidation : Using tert-butanol and VO(Acac)₂ in benzene to generate intermediate epoxides.
Protection : Benzoyl chloride in dichloromethane (0°C) to protect hydroxyl groups.
Cyclization : Fluoride-mediated ring closure to form the spirocyclic ether .
Critical Variables : Temperature control (<25°C), stoichiometry of fluoride reagents (KF, NaF), and chromatography purification (silica gel, hexane/ethyl acetate gradients).
How is NMR spectroscopy utilized in characterizing this compound structures?
Level: Basic
Methodological Answer:
1H and 13C NMR are critical for confirming spirocyclic geometry and substituent positions. For example:
- 1H NMR : Methyl groups in This compound derivatives resonate at δ 0.09–0.13 (s, tert-butyldimethylsilyl groups), while olefinic protons appear at δ 5.2–5.8 (multiplet) .
- 13C NMR : Spiro carbons (C-1 and C-5) show distinct signals at δ 57–61 ppm. Benzoyloxy groups exhibit carbonyl peaks at δ 165–170 ppm .
Validation : Compare experimental data with computed spectra (DFT) or reference compounds. HMBC correlations resolve ambiguities in quaternary carbon assignments .
What challenges arise in achieving enantioselective synthesis of this compound derivatives?
Level: Advanced
Methodological Answer:
Stereocontrol at the spiro center is challenging due to competing transition states. A successful approach uses chiral phase-transfer catalysts (e.g., bis-ammonium salts) during oxidative dearomatization of 2-(hydroxymethyl)phenols with H₂O₂. Key factors:
Catalyst Design : Bulky substituents on the catalyst enhance enantioselectivity (up to 90% ee reported).
Solvent Effects : Dichloroethane improves stereochemical outcomes by stabilizing ion pairs.
Mechanistic Insight : Double dearomatization via transient quinone methides avoids racemization .
How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions (e.g., conflicting NOESY or HMBC correlations) are addressed through:
Multi-Technique Integration : Combine HSQC, COSY, and ROESY to map proton-carbon connectivity and spatial relationships.
Crystallography : X-ray diffraction of single crystals provides unambiguous proof of spirocyclic geometry .
Isotopic Labeling : Deuterated analogs clarify ambiguous proton environments .
Example : In limonoid Ceramicines, HMBC correlations between H-3 and C-29 (δC 60.4) confirmed the This compound moiety .
What analytical techniques are employed to detect this compound in complex mixtures?
Level: Basic
Methodological Answer:
GC-MS : Electron ionization (70 eV) identifies molecular ions (e.g., m/z 274 for C₁₇H₂₂O₃ derivatives) and fragmentation patterns (loss of benzoyloxy groups, m/z 105) .
HPLC-UV : C18 columns with acetonitrile/water gradients resolve spirocyclic compounds from co-eluting terpenoids.
High-Resolution MS : Accurately determines molecular formulas (e.g., HRMS calcd for C₂₁H₃₂O₅SiNa: 415.1917; found: 415.1916) .
What biological activities have been reported for this compound-containing compounds?
Level: Advanced
Methodological Answer:
- Anti-Trypanosomal Activity : (±)-Ovalicin analogs (containing the spiro moiety) inhibit Trypanosoma cruzi (IC₅₀ = 1.2–3.8 µM) via mitochondrial disruption .
- Antimalarial Effects : Ceramicines Q–T (limonoids with spiro structures) show activity against Plasmodium falciparum (IC₅₀ = 0.8–2.5 µM) by targeting hemozoin formation .
- Mechanistic Studies : Use RNA-seq or metabolomics to identify pathways affected (e.g., lipid metabolism in protozoa) .
How does oxidative dearomatization contribute to spirocyclic compound synthesis?
Level: Advanced
Methodological Answer:
Oxidative dearomatization of 2-(hydroxymethyl)phenols with H₂O₂ generates 1-Oxaspiro[2.5]octadienones via a double dearomatization mechanism. Steps include:
Bis-Esterification : Convert phenol to dichloroacetate esters.
Oxidation : H₂O₂ generates a quinone methide intermediate.
Cyclization : Spontaneous [2+2] cycloaddition forms the spiro ring.
Advantage : Avoids hypervalent iodine reagents, enabling greener synthesis .
What role do protecting groups play in the synthesis of this compound analogs?
Level: Basic
Methodological Answer:
Protecting groups (e.g., tert-butyldimethylsilyl, benzoyl) prevent undesired side reactions during cyclization. For example:
- Silyl Protection : Stabilizes alcohol intermediates during epoxidation (e.g., tert-butyldimethylsilyl ethers).
- Benzoyl Groups : Facilitate purification via crystallization and enhance NMR signal resolution .
What strategies are used to control stereochemistry in spirocyclic ether formation?
Level: Advanced
Methodological Answer:
Chiral Auxiliaries : Use enantiopure epoxides (e.g., (3R,4S)-epoxides) to dictate spiro center configuration.
Catalytic Asymmetric Epoxidation : Mn-salen complexes achieve >80% ee in precursor synthesis.
Kinetic Resolution : Enzymatic hydrolysis (lipases) separates diastereomeric intermediates .
How is computational modeling integrated with experimental data in spirocompound research?
Level: Advanced
Methodological Answer:
- DFT Calculations : Predict NMR chemical shifts (e.g., δC for spiro carbons) and validate stereochemical assignments .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., Ovalicin binding to MetAP2) to guide drug design .
- Bayesian Phylogenetics : BEAST 2.5 software models evolutionary relationships of spiro-containing natural products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
